Isonaringin: A Comprehensive Technical Guide to its Chemical Structure and Biological Activity
Isonaringin: A Comprehensive Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonaringin, a flavanone-7-O-glycoside, is a naturally occurring flavonoid found predominantly in citrus fruits. As a structural isomer of the more widely known naringin, isonaringin is gaining attention for its potential pharmacological activities, including its anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure of isonaringin, supported by key identifiers and physicochemical data. Furthermore, it details experimental protocols for its extraction, analysis, and the investigation of its modulatory effects on key cellular signaling pathways, namely NF-κB and ERK. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
Isonaringin, also known as Narirutin, is structurally characterized by a naringenin (B18129) aglycone linked to a rutinose disaccharide at the 7-hydroxyl position. The rutinose moiety consists of α-L-rhamnose and β-D-glucose linked via a 1→6 glycosidic bond.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydrochromen-4-one | [1][2] |
| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=O)C--INVALID-LINK--C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO | [3] |
| InChI Key | HXTFHSYLYXVTHC-TUURGLJWSA-N | [4] |
| CAS Number | 14259-46-2 | [2][5] |
| Molecular Formula | C₂₇H₃₂O₁₄ | [1][6] |
| Molecular Weight | 580.54 g/mol | [6] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to light yellow powder | [2] |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, acetic acid, dilute alkali solution, and hot water. Insoluble in non-polar solvents such as petroleum ether. | [2] |
| Melting Point | 162-164°C | [2] |
| Boiling Point | 924.3±65.0 °C (Predicted) | [2] |
Experimental Protocols
Extraction and Purification of Isonaringin from Citrus Peel
This protocol is adapted from established methods for the extraction of flavonoids from citrus sources.
Materials:
-
Dried and powdered citrus peel
-
Methanol
-
n-Hexane
-
Rotary evaporator
-
Filtration apparatus
-
Heating mantle
Procedure:
-
Maceration: Macerate 50g of dried citrus peel powder with 550 mL of methanol for 72 hours at room temperature.[3]
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a dry methanol extract.[3]
-
Liquid-Liquid Partitioning: Dissolve the dry extract in 50 mL of water heated to 70°C. Extract the aqueous solution twice with 20 mL of n-hexane to remove non-polar impurities. Discard the n-hexane layer.[3]
-
Crystallization: To the remaining aqueous phase, add 25 mL of isopropanol and heat the solution to reduce its volume by half.[3]
-
Isolation: Cool the concentrated solution in a refrigerator to induce crystallization. Collect the formed crystals by filtration.[3]
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of isonaringin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-25 min, linear gradient to 40% A; 25-30 min, linear gradient to 100% A.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 280 nm.[9]
-
Injection Volume: 20 µL.[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of isonaringin standard in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Identify the isonaringin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of isonaringin using the calibration curve.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a key technique for the structural elucidation of flavonoids. The fragmentation pattern of isonaringin provides valuable structural information.
Key Fragmentation Pathways (Negative Ion Mode):
-
Loss of the Rutinose Moiety: The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the rutinose sugar (308 Da) and the formation of the naringenin aglycone anion at m/z 271.[4]
-
Fragmentation of the Naringenin Aglycone: The naringenin aglycone (m/z 271) can undergo further fragmentation, typically through retro-Diels-Alder (rDA) reactions in the C-ring, leading to characteristic fragment ions.[4]
Caption: Mass Spectrometry Fragmentation of Isonaringin.
Biological Activity and Signaling Pathways
Isonaringin and its aglycone, naringenin, have been reported to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and ERK signaling pathways.[10]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[11] Naringin has been shown to suppress the activation of this pathway.[10]
Experimental Protocol: Investigation of NF-κB Inhibition
This protocol outlines a general workflow to assess the effect of isonaringin on NF-κB activation in a cell-based assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Isonaringin
-
Lipopolysaccharide (LPS)
-
Reagents for Western blotting (primary antibodies for p-IκBα, IκBα, and β-actin; secondary antibody)
-
Reagents for quantitative real-time PCR (qRT-PCR) (primers for NF-κB target genes like TNF-α, IL-6)
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM. Pre-treat the cells with various concentrations of isonaringin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for protein analysis, 6 hours for gene expression analysis).
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use β-actin as a loading control.
-
Incubate with a suitable secondary antibody and visualize the protein bands. A decrease in the p-IκBα/IκBα ratio indicates inhibition of NF-κB activation.[10]
-
-
qRT-PCR Analysis:
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using primers for NF-κB target genes (e.g., TNF-α, IL-6).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the expression of these genes indicates downstream inhibition of the NF-κB pathway.
-
Caption: Isonaringin's Modulation of the NF-κB Pathway.
Modulation of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including inflammation.[12]
Experimental Protocol: Investigation of ERK Inhibition
This protocol describes a general method to study the effect of isonaringin on ERK activation.
Materials:
-
Appropriate cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
Isonaringin
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Reagents for Western blotting (primary antibodies for p-ERK, ERK, and β-actin; secondary antibody)
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to 80% confluency. Pre-treat the cells with different concentrations of isonaringin for 1 hour.
-
Stimulation: Stimulate the cells with a suitable agonist like PMA (e.g., 100 ng/mL) for a defined period (e.g., 15-30 minutes).
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein content.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Use β-actin as a loading control.
-
Add the appropriate secondary antibody and visualize the bands. A reduction in the p-ERK/ERK ratio suggests an inhibitory effect of isonaringin on the ERK pathway.
-
Caption: Isonaringin's Potential Effect on the ERK Pathway.
Conclusion
Isonaringin presents a compelling subject for further research in medicinal chemistry and pharmacology. This guide provides foundational knowledge of its chemical structure and offers practical experimental protocols for its study. The detailed methodologies for extraction, analysis, and investigation of its impact on key inflammatory signaling pathways should facilitate and encourage further exploration of isonaringin's therapeutic potential. The provided data and protocols are intended to be a starting point, and researchers are encouraged to optimize these methods for their specific experimental systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus [mdpi.com]
- 3. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. elifesciences.org [elifesciences.org]
